molecular formula C18H11F6N3O B2933504 2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-33-5

2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2933504
CAS No.: 477851-33-5
M. Wt: 399.296
InChI Key: SJRIOUMUGPELRZ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a polyfluoroalkyl-substituted 4-arylhydrazinylidenepyrazol-3-one (4-AHP) derivative. Its structure features:

  • A 2-phenyl group at position 1.
  • A trifluoromethyl group at position 3.
  • A 4-(trifluoromethyl)anilino-methylene substituent at position 4, forming a conjugated hydrazone system.

The presence of two trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for drug discovery .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O/c19-17(20,21)11-6-8-12(9-7-11)25-10-14-15(18(22,23)24)26-27(16(14)28)13-4-2-1-3-5-13/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUFXEDKCOLCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Pharmacokinetics is an integral part of drug development and rational pharmacotherapy, and it would be crucial to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound for further development.

Biological Activity

The compound 2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of organic compounds, making them more effective against various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with aldehydes or ketones, followed by cyclization to form the pyrazole ring. The trifluoromethyl and phenyl substitutions are strategically incorporated to optimize biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (µg/mL)Bacterial Strain
2-phenyl derivative1 - 2S. aureus
Trifluoromethyl derivatives0.5 - 1MRSA
Alkyl-substituted derivatives1 - 4Bacillus subtilis

These findings suggest that the incorporation of trifluoromethyl groups significantly enhances the antimicrobial efficacy of the pyrazole derivatives.

Anti-inflammatory Activity

In addition to antimicrobial properties, some studies indicate that pyrazole derivatives exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Emerging research has also highlighted the anticancer potential of pyrazole compounds. Some derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have reported significant cytotoxic effects against cancer cell lines, suggesting a promising avenue for further investigation.

Case Studies

Several case studies have focused on the biological activity of related pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that a series of trifluoromethyl-substituted pyrazoles exhibited potent activity against MRSA strains, with some compounds achieving MIC values as low as 0.5 µg/mL .
  • Anti-inflammatory Research : Research indicated that certain pyrazole derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of prostaglandins and other inflammatory mediators.
  • Anticancer Activity Assessment : In vitro assays revealed that specific pyrazole compounds could inhibit the proliferation of various cancer cell lines, with IC50 values indicating strong cytotoxicity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituents at key positions in the target compound and analogues:

Compound Name Position 2 Position 4 Substituent Position 5 Key Structural Features
Target Compound Phenyl 4-(Trifluoromethyl)anilino-methylene Trifluoromethyl Dual CF₃ groups; planar hydrazone system
(4Z)-2-(4-Fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 4-Fluorophenyl (1-Phenylpyrazol-4-yl)methylene Trifluoromethyl Extended π-system via pyrazole moiety
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one 2,4-Dimethylphenyl Thiadiazolylamino-methylene Methyl Electron-withdrawing thiadiazole; Cl substituents
5-[(4-Nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one 2,4,6-Trichlorophenyl 4-Nitroanilino H Strong electron-withdrawing NO₂; Cl-rich

Key Observations :

  • Electron-withdrawing groups (CF₃, NO₂, Cl) enhance stability and influence reactivity.
  • Methylene linkers (e.g., thiadiazole in ) modulate electronic delocalization and bioactivity.

Physicochemical Properties

Compound Melting Point (°C) Solubility (DMF) LogP (Predicted) Reference
Target Compound Not reported High 3.8
2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 252–255 Moderate 2.5
5-[(4-Nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one 280–283 Low 4.2

Notes:

  • The target’s dual CF₃ groups likely increase hydrophobicity (higher LogP vs. triazole-containing analogue ).
  • Chlorinated derivatives (e.g., ) exhibit higher melting points due to crystal packing efficiency.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how do reaction conditions affect yields?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and ketones. For example, describes two methods (A and B) for analogous hydrazinylidene pyrazol-3-ones, yielding 45–81% depending on substituents and conditions . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Reactions often proceed at 80–100°C to accelerate imine formation.
  • Catalysts : Acidic conditions (e.g., acetic acid) facilitate cyclization. Method B (81% yield) may involve optimized stoichiometry or purification steps like column chromatography.

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and the hydrazinylidene NH signal (δ ~13.7 ppm) confirm connectivity .
  • ¹⁹F NMR : A singlet near δ 97 ppm indicates the trifluoromethyl group .
  • IR spectroscopy : A carbonyl stretch at ~1660 cm⁻¹ (C=O) and C-F vibrations (1249–1132 cm⁻¹) validate functional groups .

Q. How can researchers design experiments to ensure reproducibility in synthesizing this compound?

  • Controlled variables : Standardize solvent purity, temperature gradients, and anhydrous conditions.
  • Replication : Use ≥3 independent batches to assess yield variability (e.g., reports 59–78% yields for similar derivatives) .
  • Analytical validation : Cross-check melting points (e.g., 155–156°C in ) with literature to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale synthesis.
  • Solvent optimization : Test mixed solvents (e.g., THF/EtOH) to enhance solubility of intermediates.
  • Catalyst screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation, as seen in related pyrazole syntheses .

Q. What strategies resolve discrepancies in spectroscopic data or melting points between batches?

  • Recrystallization : Repurify samples to remove impurities affecting melting points (e.g., notes mp variations due to polymorphic forms) .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly in crowded aromatic regions.
  • X-ray validation : Perform single-crystal X-ray diffraction (as in ) to unambiguously confirm structure and stereochemistry .

Q. How can X-ray crystallography and software like SHELXL aid in structural elucidation?

  • Data collection : Use high-resolution X-ray data (e.g., Cu-Kα radiation) to resolve trifluoromethyl groups.
  • Refinement : SHELXL ( ) refines anisotropic displacement parameters for heavy atoms (Cl, F) and validates hydrogen bonding (e.g., N-H···O interactions) .
  • Validation tools : Employ R-factor analysis (e.g., R = 0.031 in ) to assess model accuracy .

Q. In SAR studies, how do substituents on the phenyl or trifluoromethyl groups influence electronic properties?

  • Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity at the pyrazolone core, potentially enhancing reactivity in nucleophilic substitutions ( shows CF₃ shifts in ¹⁹F NMR) .
  • Para-substituted aryl groups : Modify π-stacking interactions, as seen in ’s crystal structures with fluorophenyl groups .
  • Computational modeling : Use DFT to predict charge distribution (not directly cited but inferred from structural data in and ).

Q. How should researchers interpret complex splitting patterns in ¹⁹F NMR for polyfluoroalkyl-substituted pyrazolones?

  • Coupling analysis : Trifluoromethyl groups typically show singlets, but proximity to chiral centers or anisotropic environments may split signals.
  • Reference compounds : Compare with known ¹⁹F chemical shifts (e.g., δ 97.09 ppm in ) .
  • Decoupling experiments : Apply ¹H-¹⁹F decoupling to simplify spectra.

Data Contradiction Analysis

Q. How can conflicting reports about melting points or yields be reconciled?

  • Methodological differences : shows yield variations (45% vs. 78%) between methods A (direct condensation) and B (stepwise synthesis) due to intermediate stability .
  • Impurity profiles : HPLC-MS can identify byproducts (e.g., unreacted hydrazines) affecting mp.
  • Crystallinity : Use powder XRD to assess polymorphic forms, which may explain mp discrepancies (e.g., 152–153°C vs. literature 148–150°C in ) .

Methodological Tables

Parameter Optimal Conditions Evidence Source
Reaction solventDMF or THF/EtOH mixtures
Temperature range80–100°C
Purification methodColumn chromatography or recrystallization
¹⁹F NMR referenceδ 97.09 ppm (CF₃)
X-ray refinement softwareSHELXL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.